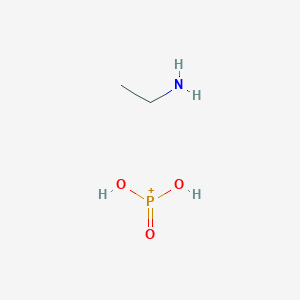

Dihydroxy(oxo)phosphanium;ethanamine

Description

Properties

CAS No. |

138845-17-7 |

|---|---|

Molecular Formula |

C2H9NO3P+ |

Molecular Weight |

126.07 g/mol |

IUPAC Name |

dihydroxy(oxo)phosphanium;ethanamine |

InChI |

InChI=1S/C2H7N.HO3P/c1-2-3;1-4(2)3/h2-3H2,1H3;(H-,1,2,3)/p+1 |

InChI Key |

ZVAMRWSZNJQWHL-UHFFFAOYSA-O |

Canonical SMILES |

CCN.O[P+](=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Dihydroxy Oxo Phosphanium;ethanamine and Analogues

Strategies for Phosphorus-Nitrogen (P-N) and Phosphorus-Carbon (P-C) Bond Formation

The creation of stable P-N and P-C linkages is fundamental to the synthesis of aminoalkylphosphinic acids and their derivatives. Methodologies range from direct phosphorylation of amines to multicomponent reactions that build the entire P-C-N framework in a single step.

Phosphorylation of amines is a primary strategy for creating a P-N bond, leading to the formation of phosphoramidates and related structures. acs.org These methods are crucial for synthesizing compounds where a nitrogen atom is directly attached to the phosphorus center.

N-P coupling reactions involve the formation of a bond between a nitrogen nucleophile and a phosphorus electrophile. Conventional methods often utilize phosphorus halides or H-phosphonates as the phosphorus source. nih.gov For instance, the reaction of dialkyl H-phosphonates with amines can be catalyzed to produce phosphoramidates. nih.gov A variety of amines, including aniline, benzylamine, and cyclohexylamine, have been successfully phosphorylated using this approach. nih.gov Another route involves the reaction of amines with phosphoryl azides, where the amine acts as the nitrogen source for the P-N bond. nih.gov

Recent advancements have focused on developing milder and more efficient catalytic systems. Iodine, for example, has been used as a catalyst in conjunction with an oxidant like hydrogen peroxide (H₂O₂) to facilitate the phosphorylation of a wide range of amines and alcohols under mild conditions. acs.org This method provides a direct route to synthesizing phosphoramidates from phosphites. acs.org

| Phosphorus Source | Amine Substrate | Catalyst/Conditions | Product Type | Reference |

| Dialkyl H-phosphonate | Aniline, Benzylamine | [BnEt₃N]Cl | Phosphoramidate (B1195095) | nih.gov |

| Diphenyl phosphoryl azide | Isopropylamine, Morpholine | Transition metal-free | Phosphoramidate | nih.gov |

| Diethyl H-phosphite | Tryptamine (B22526), Furfurylamine | I₂ / H₂O₂ | Phosphoramidate | acs.org |

Cross-dehydrogenative coupling (CDC) represents a powerful and atom-economical approach to bond formation, creating a connection between two different C-H, N-H, or P-H bonds with the formal loss of a hydrogen molecule. libretexts.org In the context of P-N bond formation, CDC involves the oxidative coupling of a compound with a P-H bond (like a dialkyl phosphite) and an amine (N-H bond). acs.org These reactions typically require a catalyst and an oxidant to proceed. libretexts.org

This strategy avoids the pre-functionalization of starting materials, making it a more efficient synthetic route. nih.gov For example, the iodine-catalyzed reaction between diethyl H-phosphite and various amines, including heterocyclic derivatives like tryptamine and 2-aminobenzothiazole, successfully yields the corresponding N-phosphorylated products. acs.org The selectivity of these reactions is noteworthy; in molecules containing both amine and alcohol groups, the more nucleophilic amine is preferentially phosphorylated. acs.org Similarly, aliphatic amines can be selectively phosphorylated in the presence of aromatic amines. acs.org

| P-H Compound | N-H Compound | Oxidative System | Bond Formed | Key Feature | Reference |

| Diethyl H-phosphite | Tryptamine | I₂ / H₂O₂ | P-N | Selective N-phosphorylation | acs.org |

| Dialkyl H-phosphonates | Various Amines | Metal Catalyst / Oxidant | P-N | Direct C-H/N-H coupling | nih.gov |

| H₃PO₂ | Secondary Amines | Wet AcOH | P-C, N-C | Forms aminomethyl-H-phosphinic acids | rsc.org |

The Phospha-Mannich reaction, also known as the Kabachnik-Fields reaction, is a cornerstone for the synthesis of α-aminoalkylphosphinic and related compounds. nih.gov It is a multicomponent reaction that simultaneously forms both a P-C and a C-N bond, directly constructing the P-C-N scaffold characteristic of Dihydroxy(oxo)phosphanium;ethanamine and its analogues. tandfonline.com The reaction typically involves the condensation of an amine, a carbonyl compound (like an aldehyde or ketone), and a phosphorus species with a P-H bond, such as hypophosphorous acid or its esters. tandfonline.comnih.gov

The mechanism of the Phospha-Mannich reaction can proceed through two primary pathways, depending on the reactants and conditions. mdpi.com

Imine Pathway: The amine and carbonyl compound first condense to form an imine or an iminium salt. Subsequent nucleophilic addition of the phosphorus reagent to the imine C=N double bond yields the α-aminoalkylphosphorus product. nih.govmdpi.com Monitoring of some Kabachnik-Fields reactions has provided evidence for the involvement of an imine intermediate. nih.gov

α-Hydroxyphosphonate Pathway: Alternatively, the carbonyl compound can react first with the phosphorus reagent to form an α-hydroxyalkylphosphorus intermediate. This intermediate then undergoes nucleophilic substitution by the amine to give the final product. mdpi.com

Hypophosphorous acid (H₃PO₂) is a particularly valuable P-nucleophile in these reactions because it exists in equilibrium with its trivalent tautomer, phosphonous acid [HP(OH)₂], which is the reactive species. tandfonline.comresearchgate.nettandfonline.com The reaction of phosphonous acid with an imine leads to a zwitterionic intermediate that stabilizes to form the final α-aminoalkylphosphinic acid. tandfonline.com

The true utility of the Phospha-Mannich reaction lies in its nature as a three-component condensation. This allows for significant structural diversity in the final products by varying the amine, carbonyl, and phosphorus components. tandfonline.com

For instance, using hypophosphorous acid (H₃PO₂) with secondary amines and formaldehyde (B43269) in acetic acid has been shown to produce aminomethyl-H-phosphinic acids in nearly quantitative yields with minimal by-products. rsc.org The success of this reaction is notably dependent on the basicity of the amine used. rsc.org Primary amines can also be used, though they may react less cleanly, sometimes yielding amino-bis(methyl-H-phosphinic acids). rsc.org

Modern adaptations of this reaction include performing it under solvent-free and microwave-assisted conditions, which can be more environmentally friendly and may not require a catalyst. nih.govmdpi.com The reaction has been successfully applied to a wide range of substrates, including primary and secondary amines, various aldehydes and ketones, and different >P(O)H species like H-phosphinates and secondary phosphine (B1218219) oxides, to create a library of α-aminophosphonic, phosphinic, and phosphine oxide derivatives. nih.govmdpi.com

| Amine Component | Carbonyl Component | Phosphorus Component | Conditions | Product Class | Reference |

| Secondary Amines | Formaldehyde | H₃PO₂ | Wet Acetic Acid | Aminomethyl-H-phosphinic acids | rsc.org |

| Primary/Secondary Amines | Aldehydes/Ketones | Dialkyl phosphites | Microwave, solvent-free | α-Aminophosphonates | nih.govmdpi.com |

| Primary Amines | Triethyl orthoformate | Secondary phosphine oxides | N/A | (Aminomethylene)bisphosphine oxides | mdpi.com |

Michael Addition Pathways for Phosphorylated Amine Derivatives

Olefination Reactions Involving Phosphonium (B103445) Ylides and Phosphonates

Olefination reactions are powerful tools for the construction of carbon-carbon double bonds and have been extensively utilized in the synthesis of complex organic molecules. The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, are particularly important in this context. acs.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate (B1237965) carbanions instead of phosphonium ylides. wikipedia.orgharvard.edu These phosphonate-stabilized carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts. wikipedia.orgharvard.edu A key advantage of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed by aqueous extraction. wikipedia.orgharvard.eduorganic-chemistry.org

The HWE reaction typically involves the deprotonation of a phosphonate ester to generate a carbanion, which then undergoes nucleophilic addition to an aldehyde or ketone. wikipedia.org The resulting intermediate collapses to form an alkene and the dialkylphosphate salt. wikipedia.org This reaction generally favors the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org Various bases can be used to generate the phosphonate carbanion, including sodium hydride, sodium methoxide, and butyllithium. organic-chemistry.org

Recent advancements have focused on developing more environmentally friendly and efficient protocols for these reactions, including performing them in aqueous media, biphasic systems, or under solvent-free conditions. bohrium.comresearchgate.net Microwave irradiation and ultrasonication have also been employed to accelerate reaction times. bohrium.comresearchgate.net

Achieving stereocontrol in olefination reactions is a critical aspect of modern organic synthesis. The stereochemical outcome of the HWE reaction is influenced by several factors, including the structure of the phosphonate, the aldehyde or ketone, the base used, and the reaction conditions. wikipedia.org Generally, the HWE reaction provides predominantly (E)-alkenes. wikipedia.orgharvard.edu

The Still-Gennari modification of the HWE reaction allows for the stereoselective synthesis of (Z)-alkenes. wikipedia.org This is achieved by using phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and strong, non-coordinating bases (e.g., KHMDS) in the presence of crown ethers at low temperatures.

The stereoselectivity of the Wittig reaction, on the other hand, is highly dependent on the nature of the ylide. Non-stabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides tend to produce (E)-alkenes. harvard.edu The Schlosser modification can be used to obtain (E)-alkenes from non-stabilized ylides. harvard.edu

The development of catalyst-controlled stereoselective olefination reactions, such as the Barton-Kellogg olefination, has provided access to all four stereoisomers of overcrowded alkenes with high enantiomeric ratios. nih.gov

| Olefination Reaction | Typical Product Stereochemistry | Key Features |

| Horner-Wadsworth-Emmons | (E)-alkene | Uses phosphonate carbanions; water-soluble byproduct. wikipedia.orgorganic-chemistry.org |

| Still-Gennari Modification | (Z)-alkene | Uses phosphonates with electron-withdrawing groups and specific bases. wikipedia.org |

| Wittig (non-stabilized ylide) | (Z)-alkene | Favored under salt-free conditions. harvard.edu |

| Wittig (stabilized ylide) | (E)-alkene | Thermodynamic control often leads to the more stable (E)-isomer. harvard.edu |

This table provides a comparative overview of the stereochemical outcomes of different olefination reactions.

Radical Phosphorylation Methods and C(sp³)-H Phosphorylation

Radical phosphorylation has emerged as a powerful strategy for the formation of carbon-phosphorus bonds, offering alternative pathways to traditional nucleophilic or electrophilic methods. oaepublish.com These reactions often proceed under mild conditions and exhibit good functional group tolerance. oaepublish.com

Visible-light photoredox catalysis has become a prominent tool for initiating radical phosphorylation reactions. oaepublish.comoaepublish.com This approach allows for the generation of phosphorus-centered radicals from various precursors under mild conditions. oaepublish.com These radicals can then engage in a variety of transformations, including the functionalization of alkenes and C-H bonds. oaepublish.com

Direct C(sp³)-H phosphorylation is a particularly attractive strategy as it allows for the direct conversion of readily available alkanes into valuable organophosphorus compounds. researchgate.netthieme-connect.com This transformation avoids the need for pre-functionalized starting materials. Iron photocatalysis has been shown to enable the radical phosphorylation of aliphatic C-H bonds. thieme-connect.com The mechanism involves a ligand-to-metal charge transfer followed by a hydrogen atom transfer process. thieme-connect.com

Electrochemical methods also provide a green and efficient approach to C-H phosphorylation. nih.gov These methods can be performed without the need for external oxidants or metal catalysts. nih.gov Both aromatic C(sp²)–H and aliphatic C(sp³)–H bonds can be successfully phosphorylated using electrochemical protocols. nih.gov

Recent advances in radical phosphorylation have expanded the scope of this methodology to include the synthesis of phosphorylated indolines through copper-catalyzed radical cascade cyclization. oaepublish.com

Synthetic Approaches to Phosphinic Dipeptide Analogues

The construction of phosphinic dipeptide derivatives with varied side-chain substituents is the key aspect of their synthesis. nih.govnih.gov Traditional methods often involve a multi-step preparation of two separate building blocks that are combined in a final step. nih.govresearchgate.net However, this approach can be inflexible for creating diverse structures. nih.govnih.gov Consequently, significant effort has been dedicated to developing more versatile synthetic strategies. nih.govnih.gov

A predominant method for forming the C-P-C skeleton of phosphinic dipeptides is the phospha-Michael addition. nih.gov This approach typically involves the addition of an N-protected α-amino-H-phosphinic acid (or its ester) to an acrylate. nih.govmdpi.com

The H-phosphinic acid component requires activation to its more nucleophilic trivalent ester form. nih.govmdpi.com This is commonly achieved through silylation using agents like hexamethyldisilazane (B44280) (HMDS), N,O-bis(trimethylsilyl)acetamide (BSA), or chlorotrimethylsilane (B32843) (TMSCl) in the presence of a tertiary amine. nih.govmdpi.com The resulting silylated adduct is then treated with an alcohol or water to yield the desired product. nih.govmdpi.com

Alternative strategies for backbone formation have also been explored. One such method is the amidoalkylation reaction, which can be performed in an intramolecular fashion to create cyclic phosphinic peptidomimetics. nih.gov Another approach involves a tandem esterification of α-aminophosphinic and acrylic acids under silylating conditions, followed by a P-Michael reaction. mdpi.com Solid-phase synthesis techniques have also been developed, where the phosphorus-carbon bond is formed on a polymer support, offering a versatile route to a wide range of phosphinic peptides. rsc.orgrsc.org

Table 1: Silylating Agents for H-Phosphinic Acid Activation

| Silylating Agent | Abbreviation | Typical Conditions |

|---|---|---|

| Hexamethyldisilazane | HMDS | Heating |

| N,O-bis(trimethylsilyl)acetamide | BSA | - |

Achieving stereoselectivity is crucial in the synthesis of biologically active phosphinic peptides. researchgate.netthieme-connect.de One strategy involves the use of chiral auxiliaries. For instance, the conjugate addition of a P(III) species to an α-methylene glutarate containing a chiral auxiliary has been used, although it resulted in only modest diastereoselectivity. nih.gov A highly diastereoselective P-Michael addition of chiral aminophosphinic acids to achiral acrylates has also been developed, achieving high yields and diastereomeric ratios. researchgate.net This method relies on a domino chirality transfer mechanism. researchgate.net

Multicomponent reactions (MCRs) offer an efficient alternative to traditional multi-step syntheses by combining three or more reactants in a single step. nih.govnih.gov In the context of phosphinic peptide synthesis, a three-component condensation of an aldehyde, benzyl (B1604629) carbamate (B1207046), and a phosphonous acid derivative has been successfully employed. nih.gov For example, aliphatic and aromatic aldehydes can react with benzyl carbamate and 2-ethoxycarbonylethylphosphonous acid in the presence of acetyl chloride to produce phosphinic dipeptides in good yields. nih.gov This approach allows for the direct incorporation of diverse side chains.

Another multicomponent approach involves the condensation of an aldehyde, acetamide, and a phosphonous acid in acetic anhydride, followed by acid hydrolysis to yield the deprotected phosphinic dipeptide analogues. nih.gov An Arbuzov-type reaction has also been proposed as the mechanism for P-C bond formation in a three-component reaction involving benzyl biscarbamate and a 2-ethoxycarbonylethyl-H-phosphinic acid in the presence of trifluoroacetic anhydride. nih.gov

Table 2: Examples of Multicomponent Reactions in Phosphinic Peptide Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Reagent | Product Type |

|---|---|---|---|---|

| Aldehyde | Benzyl carbamate | 2-ethoxycarbonylethylphosphonous acid | Acetyl chloride | Phosphinic dipeptide |

| Benzaldehyde | Acetamide | Phosphonous acid | Acetic anhydride | Deprotected phosphinic dipeptide |

Mechanistic Investigations of Dihydroxy Oxo Phosphanium;ethanamine Reactions

Elucidation of Reaction Intermediates (e.g., Zwitterionic, Phosphonium (B103445) Betaine)

The interaction between phosphoric acid and ethylamine (B1201723) can lead to the formation of various transient species. The initial proton transfer from phosphoric acid to the more basic ethylamine is a rapid equilibrium, forming the dihydroxy(oxo)phosphanium;ethanamine salt. However, under conditions that favor phosphorylation, the reaction can proceed through intermediates such as zwitterions.

While the term "phosphonium betaine" is not commonly used in this specific context, it generally refers to a neutral compound with a positively charged phosphonium ion and a negatively charged group elsewhere in the molecule. In the reaction of phosphoric acid and ethylamine, a related intermediate could be envisioned, although its direct observation may be challenging due to its transient nature. The formation and stability of such intermediates are critical in determining the subsequent reaction pathways, whether it be the formation of a stable phosphoramidate (B1195095) or reversion to the reactants. The conformation of D-alanine groups in bacterial teichoic acid provides an example of a stable zwitterionic interaction between an amine and a phosphate (B84403) group, where the amine exists as a cationic NH3+ group forming a contact ion pair with the anionic phosphate group. nih.gov

Table 1: Potential Reaction Intermediates and Their Characteristics

| Intermediate Type | Description | Key Features |

| Zwitterion | A neutral molecule with localized positive and negative charges on different atoms. | Can be stabilized by polar solvents; its formation may influence reaction stereochemistry. mdpi.com |

| Phosphonium-like Adduct | A transient species formed by the nucleophilic attack of the amine on the phosphorus center. | Characterized by a P-N bond; its stability dictates the reaction outcome. |

Transition State Analysis in Phosphorylation and Amination Processes

Transition state theory is a fundamental concept for understanding the rates of chemical reactions. The transition state is a high-energy, transient configuration of atoms that must be achieved for a reaction to proceed from reactants to products. nih.gov The structure and energy of the transition state dictate the reaction's activation energy and, consequently, its rate.

In the phosphorylation of ethylamine, the transition state would involve the partial formation of a new P-N bond and the partial breaking of an existing P-O or O-H bond, depending on the specific pathway. The geometry of the transition state can be described as either associative (where bond formation is more advanced than bond breaking) or dissociative (where bond breaking is more advanced). nih.gov

For enzymatic phosphoryl transfer reactions, there has been considerable investigation into whether the enzyme alters the nature of the transition state compared to the reaction in solution. nih.gov Linear free-energy relationships (LFERs) are a common tool used to probe the character of transition states. By systematically varying substituents on the reactants and observing the effect on the reaction rate, information about charge distribution and bond formation/breaking in the transition state can be inferred. nih.gov For non-enzymatic phosphorylation reactions, the nature of the transition state is highly dependent on the reactants and the reaction conditions. Computational methods, such as Density Functional Theory (DFT), are increasingly used to model transition state structures and energies, providing detailed insights into the reaction mechanism. chemrxiv.org

Kinetic Studies of Reaction Pathways and Rate-Determining Steps

The hydrolysis of phosphoramidates, which are products of amine phosphorylation, has been the subject of kinetic investigations. researchgate.net The rate of hydrolysis is significantly dependent on the pH of the solution, with both acid-catalyzed and base-catalyzed pathways being possible. nih.gov The nature of the substituents on both the phosphorus and nitrogen atoms also has a profound effect on the reaction rate. researchgate.net

In the context of amine activation, kinetic studies have shown that steps like beta-hydride elimination can be rate-limiting. nih.gov For the direct phosphorylation of amines, the rate-determining step could be the initial nucleophilic attack of the amine on the phosphorus center or the departure of a leaving group. The reaction of dialkyl phosphites with polyhalogen compounds in the presence of bases represents a method for the phosphorylation of amines, and its kinetics would be complex, involving multiple steps. rsc.org

Table 2: Factors Influencing Reaction Rates in Amine Phosphorylation

| Factor | Effect on Reaction Rate |

| Concentration of Reactants | Generally, higher concentrations lead to faster rates. |

| Temperature | Increased temperature typically increases the reaction rate. |

| pH | Can significantly affect the rate by altering the protonation state of reactants and intermediates. nih.gov |

| Substituents | Electron-donating or withdrawing groups on the amine or phosphate can alter nucleophilicity and electrophilicity, impacting the rate. researchgate.net |

| Catalysts | Can provide an alternative reaction pathway with a lower activation energy, thus increasing the rate. |

Theoretical Prediction and Validation of Reaction Mechanisms

Theoretical and computational chemistry provides powerful tools for predicting and validating reaction mechanisms at the molecular level. Methods like Density Functional Theory (DFT) can be used to calculate the energies of reactants, products, intermediates, and transition states, allowing for the mapping of the entire potential energy surface of a reaction.

For reactions involving the phosphorylation of amines, theoretical studies can help to:

Identify the most likely reaction pathway by comparing the activation energies of different possible mechanisms.

Characterize the structure of transition states and intermediates, providing insights that are often difficult to obtain experimentally.

Predict the effect of substituents on the reaction rate and mechanism.

Understand the role of the solvent in stabilizing or destabilizing different species along the reaction coordinate.

For example, DFT calculations have been employed to study the reaction between CO2 and amines, a process analogous in some respects to phosphorylation, to determine activation energies and investigate the effect of substituents on reaction kinetics. chemrxiv.org Similarly, theoretical studies of the aza-Wittig reaction, which involves an iminophosphorane, have elucidated a [2+2] cycloaddition-cycloreversion mechanism. The validation of these theoretical predictions often comes from comparing the calculated results with experimental data, such as kinetic measurements and product distributions.

Influence of Solvent and Substituent Effects on Reaction Mechanisms

The reaction medium (solvent) and the nature of substituents on the reacting molecules can have a profound impact on the reaction mechanism.

Solvent Effects: Solvents can influence reaction rates and mechanisms in several ways:

Polarity: Polar solvents can stabilize charged intermediates and transition states, potentially accelerating reactions that proceed through such species. nih.gov Conversely, non-polar solvents may favor concerted mechanisms that avoid the formation of charged intermediates.

Hydrogen Bonding: Protic solvents, like water and alcohols, can form hydrogen bonds with reactants and intermediates, affecting their reactivity. askfilo.com For example, hydrogen bonding can solvate and stabilize the conjugate acid of an amine, influencing its basicity and nucleophilicity. askfilo.com

Specific Solvation: Some solvents can specifically interact with reactants or intermediates, altering the reaction pathway. nih.gov

The effect of the solvent on the basicity of amines is a well-documented phenomenon. askfilo.com In the gas phase, the basicity of amines generally increases with the number of alkyl groups. However, in aqueous solution, secondary amines are often more basic than tertiary amines due to a combination of inductive effects and solvation effects. askfilo.com

Substituent Effects: The electronic and steric properties of substituents on the ethylamine and the phosphate moiety can significantly alter the reaction mechanism.

Electronic Effects: Electron-donating groups on the amine increase its nucleophilicity, making it a more potent attacker of the phosphorus center. Conversely, electron-withdrawing groups on the phosphate group can make the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack. These effects can be quantified using Hammett plots and other linear free-energy relationships.

Steric Effects: Bulky substituents on either the amine or the phosphate can hinder the approach of the reactants, slowing down the reaction rate. This is particularly important for reactions that proceed through a crowded transition state.

The influence of substituents on the basicity of amines is a classic example of these effects. askfilo.com Alkyl groups are electron-donating and increase basicity, while aryl groups can delocalize the nitrogen lone pair, decreasing basicity. msu.edu These changes in basicity directly correlate with the nucleophilicity of the amine in many reactions.

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of phosphoethanolamine. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformational dynamics of the molecule.

One-dimensional NMR spectroscopy is fundamental for identifying the different chemical environments of the hydrogen, carbon, and phosphorus atoms within the phosphoethanolamine structure.

¹H NMR: The proton NMR spectrum of phosphoethanolamine in aqueous solution (D₂O or H₂O) typically displays two multiplets corresponding to the two inequivalent methylene (B1212753) (-CH₂-) groups. The protons on the carbon adjacent to the amine group (C1) and the protons on the carbon adjacent to the phosphate (B84403) ester oxygen (C2) show distinct chemical shifts and coupling patterns. These signals often appear as complex multiplets due to proton-proton and proton-phosphorus coupling. core.ac.uk

¹³C NMR: The carbon-13 NMR spectrum shows two distinct resonances, confirming the presence of two unique carbon environments in the ethylamine (B1201723) backbone. The carbon atom bonded to the nitrogen (C1) resonates at a different frequency than the carbon atom bonded to the phosphate oxygen (C2).

³¹P NMR: The phosphorus-31 NMR spectrum provides a single resonance, characteristic of the phosphomonoester group. The chemical shift of this ³¹P peak is highly sensitive to the pH of the solution. nih.gov This pH dependency allows ³¹P NMR to be used as a non-invasive probe to determine intracellular pH in biological systems where phosphoethanolamine is present. nih.govnih.gov Studies have established pH titration curves for the ³¹P chemical shift, which serve as a reliable reference for these measurements. nih.govresearchgate.net

The precise chemical shifts are dependent on factors such as solvent and pH.

| Nucleus | Position | Chemical Shift (δ) in D₂O (ppm) | Notes |

|---|---|---|---|

| ¹H | -CH₂-N | ~3.22 | Multiplet |

| ¹H | -CH₂-O- | ~3.98 | Multiplet |

| ¹³C | -CH₂-N (C1) | ~43.3 | pH-dependent |

| ¹³C | -CH₂-O- (C2) | ~63.0 | pH-dependent |

| ³¹P | Phosphate | ~1.5 | Highly pH-dependent |

Two-dimensional (2D) NMR experiments are essential for confirming the connectivity of atoms and assembling the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the signals of the two methylene groups, confirming that they are adjacent and scalar-coupled to each other. This directly establishes the ethyl backbone of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates directly bonded proton and carbon atoms. For phosphoethanolamine, it shows a cross-peak connecting the proton signal at ~3.22 ppm with the carbon signal at ~43.3 ppm (C1) and another cross-peak connecting the proton signal at ~3.98 ppm with the carbon signal at ~63.0 ppm (C2). This provides definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals longer-range correlations (typically over 2-3 bonds). It would show correlations from the protons on one methylene group to the carbon of the other, further confirming the backbone. Importantly, it could also show a three-bond correlation (³JHP) from the protons on the C2 methylene group to the phosphorus atom, cementing the connection of the ethylamine and phosphate moieties.

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for studying molecules in their solid or other non-solution phases, such as within biological membranes. For the phosphoethanolamine moiety, ³¹P and ²H ssNMR have been applied to lipids containing this headgroup, like phosphatidylethanolamine (B1630911) (PE). springernature.com These studies provide information on the orientation, dynamics, and hydration properties of the phosphate group in constrained environments. springernature.comdocumentsdelivered.com ³¹P ssNMR lineshape analysis, in particular, can reveal details about the local conformation and motional averaging of the phosphate headgroup, which is critical for understanding its role in membrane structure and function. documentsdelivered.com

Dynamic NMR techniques are used to study molecular motions, such as bond rotations and conformational exchanges. Early NMR studies on phosphoethanolamine and related phospholipids (B1166683) investigated the conformation of the polar headgroup. nih.gov Research has focused on the rotation around the C1-C2 and C2-O bonds. core.ac.uk Analysis of coupling constants and temperature-dependent spectral changes can determine the rotational energy barriers and the relative populations of different conformers (e.g., gauche vs. trans). These studies have indicated that the conformation around the C-C bond is not freely rotating but rather exists in a more blocked or preferred conformation. core.ac.uk

Vibrational Spectroscopy (FTIR) for Functional Group Analysis and Intermolecular Interactions

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The FTIR spectrum of phosphoethanolamine displays distinct absorption bands corresponding to the vibrations of its constituent parts. nih.gov Key bands are associated with the phosphate group (PO₂⁻), which are prominent in the spectrum. Analysis of these bands, along with those from the amine and hydroxyl groups, can provide information on intermolecular interactions, such as hydrogen bonding, in the solid state. nih.gov

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

|---|---|---|

| ~3000-3400 | N-H and O-H stretching | Amine (NH₃⁺), Phosphate (P-OH) |

| ~2850-2960 | C-H stretching | Methylene (-CH₂-) |

| ~1600 | N-H bending | Amine (NH₃⁺) |

| ~1200-1250 | P=O asymmetric stretching | Phosphate (PO₂⁻) |

| ~1060-1090 | P=O symmetric stretching | Phosphate (PO₂⁻) |

| ~1030 | C-N stretching | Amine |

| ~970-1050 | P-O-C stretching | Phosphate Ester |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing how it fragments. The molecular weight of phosphoethanolamine is 141.0630 g/mol . nist.gov

Under electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation. nist.govchemguide.co.uk The resulting mass spectrum shows a peak for the molecular ion at a mass-to-charge ratio (m/z) of 141. The fragmentation pattern is highly informative for structural elucidation. A characteristic fragmentation pathway for primary amines involves alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom). This leads to the formation of a highly stable iminium cation, [CH₂=NH₂]⁺, which gives a very intense signal (often the base peak) at m/z 30. libretexts.org

| m/z | Proposed Fragment Ion | Significance |

|---|---|---|

| 141 | [C₂H₈NO₄P]⁺˙ | Molecular Ion (M⁺˙) |

| 123 | [M - H₂O]⁺˙ | Loss of a water molecule |

| 98 | [H₄O₄P]⁺ | Fragment containing the phosphate group |

| 44 | [C₂H₆N]⁺ | Ethylamine fragment cation |

| 30 | [CH₄N]⁺ | Base Peak; [CH₂=NH₂]⁺ from alpha-cleavage |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.organton-paar.com By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can generate a detailed model of the electron density and thereby deduce the positions of atoms, bond lengths, and bond angles. wikipedia.org

This method has been fundamental in understanding the structure of Dihydroxy(oxo)phosphanium;ethanamine and its role in biological systems. nih.gov A key example is the structural characterization of human O-phosphoethanolamine phospho-lyase (hEtnppl), an enzyme that catalyzes the degradation of O-phosphoethanolamine (a synonym for this compound). nih.gov The crystal structure of this enzyme was solved at a resolution of 2.05 Å. nih.gov Such high-resolution data provides crucial insights into the enzyme's active site, revealing a cluster of positively charged residues responsible for recognizing the phosphate moiety of the substrate. nih.gov This structural information is vital for understanding the enzyme's mechanism and its interactions with this compound. nih.gov The crystallographic data, including unit-cell parameters and space group, provide the foundational information for the detailed structural model. nih.gov

Table 2: Crystallographic Data for Human O-phosphoethanolamine phospho-lyase (hEtnppl)

| Parameter | Value |

|---|---|

| Resolution (Å) | 2.05 |

| Space Group | H3 |

| Unit-cell parameters (a, b, c in Å) | 138.00, 138.00, 121.87 |

| Unit-cell angles (α, β, γ in °) | 90, 90, 120 |

| Rwork | 16.3% |

| Rfree | 19.9% |

Data sourced from the study of human O-phosphoethanolamine phospho-lyase. nih.gov

UV-Vis Spectroscopy for Electronic Transitions and Complexation Behavior

UV-Vis spectroscopy measures the absorption of ultraviolet and visible radiation, which corresponds to the excitation of outer electrons to higher energy states. shu.ac.uk The absorption of energy occurs at specific wavelengths, providing information about the electronic transitions within a molecule. shu.ac.uk For organic compounds, the most common transitions are from non-bonding (n) or pi (π) electrons to anti-bonding pi (π*) orbitals. shu.ac.ukyoutube.com

This compound itself, being a saturated compound with only sigma (σ) bonds and non-bonding (n) electrons on oxygen and nitrogen, does not possess the chromophores necessary for significant absorption in the typical 200-700 nm UV-Vis range. reddit.com Its electronic transitions, such as n → σ*, require high energy and occur at wavelengths below 200 nm. shu.ac.uk

However, UV-Vis spectroscopy becomes a valuable tool for studying the compound's complexation behavior and its interactions within larger systems, such as the active site of an enzyme. nih.gov In the study of human O-phosphoethanolamine phospho-lyase, UV-Vis spectrometry was used to analyze the enzyme sample. nih.gov The absorption spectrum showed a peak at 410 nm, consistent with a pyridoxal (B1214274) 5′-phosphate (PLP)-bound form, and an additional peak at 330 nm, which is characteristic of the pyridoxamine (B1203002) 5′-phosphate (PMP) form. nih.gov This spectroscopic analysis was crucial in confirming that the PMP-bound form of the enzyme was present in the sample that was crystallized, providing context for the interpretation of the crystal structure. nih.gov Therefore, while not used to directly study the electronic transitions of this compound, UV-Vis spectroscopy is critical for characterizing the systems in which it functions. nih.gov

Table 3: UV-Vis Absorption Peaks for Cofactor Identification in hEtnppl

| Observed Peak (nm) | Associated Form | Significance |

|---|---|---|

| 410 | Pyridoxal 5′-phosphate (PLP)-bound form | Indicates the presence of the expected cofactor. |

| 330 | Pyridoxamine 5′-phosphate (PMP)-bound form | Confirmed the cofactor state present in the crystal structure. |

Data sourced from the spectroscopic analysis of human O-phosphoethanolamine phospho-lyase. nih.gov

Chromatographic Techniques (e.g., HPLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, identification, and quantification of compounds in a mixture. nih.govchromatographyonline.com For this compound, HPLC methods are extensively used for purity assessment and for monitoring its concentration in various biological and environmental matrices. nih.govnih.gov

Given the polar nature of this compound, specialized HPLC techniques are often required. Hydrophilic Interaction Liquid Chromatography (HILIC) is one such method. nih.gov A validated HILIC-HPLC method has been developed for the determination of O-phosphoethanolamine in human plasma. nih.gov This method involves pre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) to attach a fluorescent tag to the molecule. nih.gov The resulting derivative is then separated on an amide-type HILIC column and detected using a fluorescence detector. nih.gov Such methods demonstrate high sensitivity and are validated for precision and accuracy, with limits of detection (LOD) in the sub-micromolar range. nih.gov

Another advanced approach combines HPLC with tandem mass spectrometry (HPLC-MS/MS) or inductively coupled plasma mass spectrometry (HPLC-ICP-MS/MS). nih.gov An HPLC-ICP-MS/MS method has been reported for phosphorus speciation in human urine, specifically for determining this compound. nih.gov This technique offers excellent sensitivity, with an instrumental LOD of 0.5 μg P L⁻¹, and allows for accurate quantification even in complex biological fluids. nih.gov These highly sensitive and selective HPLC methods are invaluable for assessing the purity of synthetic this compound and for monitoring its levels in research applications, from metabolic studies to environmental analysis. nih.govnih.govmdpi.com

Table 4: Example of an HPLC Method for O-Phosphoethanolamine Analysis

| Parameter | Condition/Value |

|---|---|

| Technique | HILIC-HPLC with fluorescence detection |

| Sample Matrix | Human Plasma |

| Derivatization Agent | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) |

| Column Type | Amide-type HILIC |

| Detection | Fluorometric (Excitation: 250 nm, Emission: 395 nm) |

| Limit of Detection (LOD) | 0.052 µM |

| Limit of Quantification (LOQ) | 0.17 µM |

Data adapted from a validated method for the determination of o-phosphoethanolamine in human plasma. nih.gov

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are a fundamental tool in computational chemistry for investigating the properties of molecules at the atomic and electronic levels. These methods would be essential for understanding the intrinsic characteristics of Dihydroxy(oxo)phosphanium;ethanamine.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. For this compound, DFT calculations would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

The calculations would typically involve selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation. The output would provide key data such as bond lengths, bond angles, and dihedral angles of the optimized structure. Furthermore, DFT calculates the total electronic energy, enthalpy, and Gibbs free energy of the molecule, which are crucial for assessing its thermodynamic stability.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated via DFT)

| Parameter | Value |

| P-O Bond Length (Å) | Data not available |

| P=O Bond Length (Å) | Data not available |

| P-N Bond Length (Å) | Data not available |

| C-C Bond Length (Å) | Data not available |

| O-P-O Bond Angle (°) | Data not available |

| O=P-N Bond Angle (°) | Data not available |

| P-N-C-C Dihedral Angle (°) | Data not available |

Note: This table is illustrative. No published data exists for these parameters.

Ab Initio Methods for Fundamental Electronic Properties

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchical approach to approximating the electronic structure.

For this compound, these calculations would yield fundamental electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. A large gap generally implies high stability.

Calculation of Vibrational Frequencies and Spectroscopic Parameters

Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be determined.

For this compound, these calculations would predict the positions of characteristic vibrational bands, such as the P=O stretching, O-H stretching, N-H stretching, and C-N stretching frequencies. This theoretical spectrum could then be compared with experimental data to confirm the molecular structure.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the electron density surface, with different colors representing different electrostatic potential values.

An MEP analysis of this compound would likely show regions of negative potential (typically colored red) around the electronegative oxygen atoms, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms of the hydroxyl and amine groups, highlighting potential sites for nucleophilic interaction.

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions, hybridization, and the delocalization of electron density between filled and unfilled orbitals. For this compound, NBO analysis would quantify the nature of the P-O, P=O, and P-N bonds and any intramolecular hydrogen bonding.

The Quantum Theory of Atoms in Molecules (QTAIM) is another method for analyzing the electron density to characterize chemical bonds. By locating bond critical points and analyzing the properties of the electron density at these points, one can determine whether a bond is primarily covalent or ionic in nature.

Non-linear Optical (NLO) Parameter Calculations

Non-linear optical (NLO) properties describe how a material's optical properties change in the presence of a strong electromagnetic field. Computational methods can be used to calculate NLO parameters such as the dipole moment (μ), polarizability (α), and first hyperpolarizability (β). These parameters are important for the development of new materials for optoelectronic applications. A computational study of this compound would determine its potential as an NLO material by calculating these values.

No Scientific Data Found for "this compound"

A comprehensive search for scientific literature and data concerning the chemical compound "this compound" has yielded no results. Consequently, it is not possible to generate an article based on the provided outline focusing on its theoretical and computational chemistry.

There is no available research on the following topics for "this compound":

Computational Mechanistic Studies

Energy Barrier Calculations and Reaction Pathway Analysis

Without any published studies, there are no research findings, data tables, or detailed analyses to report for this specific compound. Therefore, the creation of an accurate and informative scientific article as requested is not feasible.

Cheminformatics and Descriptor Calculation for Structure-Reactivity/Property Relationships

Cheminformatics provides a powerful lens for understanding the relationship between the molecular structure of a chemical compound and its physicochemical properties and biological activities. By calculating a variety of numerical values, known as molecular descriptors, it is possible to develop quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. These models are instrumental in predicting the behavior of new compounds, optimizing existing ones, and gaining insights into their mechanisms of action. For this compound, also commonly known as O-phosphoethanolamine, the calculation of molecular descriptors offers a foundational approach to predicting its behavior in various chemical and biological systems.

Detailed research into the specific QSAR and QSPR models for this compound is somewhat specialized. However, by leveraging computational tools and public chemical databases, a profile of its key molecular descriptors can be compiled. These descriptors fall into several categories, including constitutional (0D), topological (2D), and geometrical (3D) descriptors.

A theoretical study has explored some of these descriptors for phosphoethanolamine to evaluate its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and potential biological interactions. researchgate.net This type of analysis is crucial for assessing the druglikeness of a compound. For instance, the study calculated VolSurf descriptors to predict permeability, distribution, and metabolic stability. researchgate.net Furthermore, the binding energy of phosphoethanolamine to acetylcholinesterase was calculated to assess its potential for a specific type of toxicity, with results suggesting a weak interaction. researchgate.net

Publicly accessible chemical databases, such as PubChem, also provide a range of pre-computed molecular descriptors that are fundamental for any QSAR or QSPR study. nih.gov These descriptors provide a quantitative representation of the molecule's size, shape, polarity, and hydrogen bonding capacity.

The following tables present a selection of calculated molecular descriptors for this compound, sourced from computational studies and chemical databases. These values serve as the initial inputs for building predictive models of its reactivity and properties.

Table 1: Calculated Physicochemical and ADME-related Descriptors

This table includes descriptors relevant to the compound's behavior in biological systems.

| Descriptor Name | Value | Description |

| Molecular Weight | 141.06 g/mol | The mass of one mole of the compound. nih.gov |

| XLogP3 | -4.8 | A measure of lipophilicity, indicating the compound's preference for a lipid versus an aqueous environment. nih.gov |

| Hydrogen Bond Donor Count | 4 | The number of hydrogen atoms bonded to electronegative atoms (N, O) that can act as hydrogen bond donors. nih.gov |

| Hydrogen Bond Acceptor Count | 4 | The number of electronegative atoms (N, O) that can act as hydrogen bond acceptors. nih.gov |

| Rotatable Bond Count | 3 | The number of bonds that can rotate freely, which influences conformational flexibility. nih.gov |

| Topological Polar Surface Area (TPSA) | 98.2 Ų | The sum of the surfaces of polar atoms in a molecule, which correlates with transport properties. nih.gov |

| Binding Energy (MolDock Score) | -78.4 | A calculated score indicating the strength of interaction with a biological target, in this case, acetylcholinesterase. researchgate.net |

Table 2: Additional Computed Molecular Descriptors

This table provides further structural and electronic descriptors for the compound.

| Descriptor Name | Value | Description |

| Exact Mass | 141.01909473 Da | The monoisotopic mass of the molecule. nih.gov |

| Heavy Atom Count | 8 | The number of non-hydrogen atoms in the molecule. nih.gov |

| Formal Charge | 0 | The net electrical charge of the molecule. nih.gov |

| Complexity | 114 | A measure of the intricacy of the molecular structure. nih.gov |

| Isotope Atom Count | 0 | The number of atoms in the molecule that are isotopes. nih.gov |

| Defined Atom Stereocenter Count | 0 | The number of stereocenters with a defined configuration. nih.gov |

| Undefined Atom Stereocenter Count | 0 | The number of stereocenters with an undefined configuration. nih.gov |

While comprehensive 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) specifically focused on this compound are not widely reported in public literature, the descriptors listed above form the essential groundwork for such advanced computational modeling. ijpsonline.comnih.gov These descriptors can be correlated with experimentally determined activities or properties to build predictive models that can guide the design of new molecules with desired characteristics.

Reactivity Profiles and Derivatization Strategies

Reactivity of the Dihydroxy(oxo)phosphanium Cation

The dihydroxy(oxo)phosphanium cation is essentially protonated phosphoric acid. Its reactivity is characterized by its acidic nature and the electrophilicity of the central phosphorus atom.

Phosphoric acid is a triprotic acid, meaning it can donate three protons in a stepwise manner. fiveable.mewikipedia.org The acid dissociation constants (pKa) for these successive deprotonations are well-established and govern the proton transfer equilibria in aqueous solutions. fiveable.me At physiological pH (~7.3), phosphoric acid predominantly exists as a mixture of dihydrogen phosphate (B84403) (H₂PO₄⁻) and hydrogen phosphate (HPO₄²⁻) ions. wikipedia.org

The ethanamine component is a weak base, with the pKa of its conjugate acid, the ethylammonium (B1618946) ion ([CH₃CH₂NH₃]⁺), being approximately 10.8. wikipedia.orgsciencemadness.org This indicates that ethanamine readily accepts a proton.

In the context of dihydroxy(oxo)phosphanium;ethanamine, a proton transfer occurs from the strongly acidic phosphoric acid to the basic ethanamine, forming the ethylammonium cation and the dihydrogen phosphate anion. The relevant equilibrium is dictated by the relative acidities of the phosphoric acid and the ethylammonium ion.

| Compound | Equilibrium | pKa Value |

|---|---|---|

| Phosphoric Acid | H₃PO₄ ⇌ H⁺ + H₂PO₄⁻ | pKa₁ = 2.15 |

| Dihydrogen Phosphate | H₂PO₄⁻ ⇌ H⁺ + HPO₄²⁻ | pKa₂ = 7.20 |

| Hydrogen Phosphate | HPO₄²⁻ ⇌ H⁺ + PO₄³⁻ | pKa₃ = 12.35 |

| Ethanamine (conjugate acid) | CH₃CH₂NH₃⁺ ⇌ H⁺ + CH₃CH₂NH₂ | pKa = 10.8 |

The reactivity of the phosphate moiety is characterized by both nucleophilic and electrophilic sites.

Electrophilic Site : The phosphorus atom in the phosphate group is electron-deficient due to the presence of four electronegative oxygen atoms. This makes it susceptible to attack by nucleophiles. libretexts.org This electrophilicity is the basis for phosphate transfer reactions, which are fundamental in many biological processes. The electrophilicity of the phosphorus can be further enhanced by the coordination of metal ions to the oxygen atoms, which pulls electron density away from the phosphorus center. libretexts.org

Nucleophilic Sites : The oxygen atoms of the phosphate group, particularly the non-bridging oxygens, possess lone pairs of electrons and can act as nucleophiles. ttu.ee In their anionic forms (dihydrogen phosphate and hydrogen phosphate), these oxygens are potent nucleophiles.

Transformations of the Ethanamine Moiety

Ethanamine, as a primary alkyl amine, exhibits characteristic nucleophilic behavior due to the lone pair of electrons on the nitrogen atom. byjus.com This allows for a variety of chemical transformations at the amine group.

Common reactions involving the ethanamine moiety include:

Acylation : Ethanamine readily reacts with acylating agents such as acid chlorides and anhydrides to form N-ethyl amides. libretexts.orgchemcess.com This is a robust and high-yielding reaction.

Alkylation : Reaction with alkyl halides leads to the formation of secondary and tertiary amines, and eventually quaternary ammonium (B1175870) salts. msu.edulibretexts.org The extent of alkylation can be controlled by the reaction conditions and stoichiometry.

Reaction with Carbonyl Compounds : Primary amines like ethanamine react with aldehydes and ketones to form imines (Schiff bases). chemcess.combritannica.com These imines can be subsequently reduced to form secondary amines.

Reaction with Sulfonyl Chlorides : Ethanamine reacts with sulfonyl chlorides (e.g., benzenesulfonyl chloride) to form sulfonamides. msu.edulibretexts.org This reaction is the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines. libretexts.org

| Reagent Type | Example Reagent | Product Type |

|---|---|---|

| Acid Chloride | Acetyl chloride (CH₃COCl) | N-ethylacetamide |

| Alkyl Halide | Methyl iodide (CH₃I) | N-methylethanamine |

| Aldehyde | Acetaldehyde (CH₃CHO) | N-ethylideneethanamine (an imine) |

| Sulfonyl Chloride | Benzenesulfonyl chloride (C₆H₅SO₂Cl) | N-ethylbenzenesulfonamide |

Functional Group Interconversions and Strategic Modifications

The this compound salt can be a precursor for various functional group interconversions, leading to the synthesis of more complex organophosphate derivatives. A key transformation is the formation of a phospho-amide bond.

The synthesis of N-phosphorylated amides can be achieved through various routes, including the reaction of amines with phosphorus chlorides. rsc.org More modern approaches involve multi-component reactions, for instance, a one-pot synthesis from a carboxylic acid, a phosphorus chloride, and an azide. rsc.org Amides of phosphorus-containing acids are also effective phosphorylating agents for alcohols and phenols. tandfonline.com

Organophosphates can also serve as electrophiles in transition-metal-catalyzed cross-coupling reactions, where the phosphate group acts as a leaving group. nih.gov This allows for the formation of new carbon-carbon or carbon-heteroatom bonds. The phosphate group can also function as a directing group in C-H activation reactions. nih.gov

Stability and Degradation Mechanisms (e.g., Hydrolytic Degradation of Phosphoesters)

The stability of compounds containing a phosphoester linkage is of significant interest, particularly their susceptibility to hydrolysis. The phosphodiester bond, found in DNA and RNA, is remarkably stable, with a half-life of approximately 30 million years at neutral pH and moderate temperature. researchgate.net However, the rate of hydrolysis is highly dependent on pH, temperature, and the presence of catalysts.

The hydrolysis of phosphoesters can proceed through different mechanisms. For phosphomonoesters, the reaction can be catalyzed by both acids and bases. researchgate.net The hydrolysis of phosphodiesters is considerably slower than that of monoesters. researchgate.net The presence of neighboring functional groups can also influence the rate of hydrolysis. For instance, the 2'-hydroxyl group in RNA can act as an internal nucleophile, leading to a much faster cleavage of the phosphodiester backbone compared to DNA, which lacks this hydroxyl group. ttu.ee

The degradation of organophosphorus compounds in the environment can occur through hydrolysis, photolysis, and microbial degradation. nih.govoup.com Microbial degradation often involves enzymes called organophosphate hydrolases or phosphotriesterases, which catalyze the hydrolysis of the phosphoester bond. oup.com

The stability of the phosphoester bond is also influenced by the nature of the substituents. Electron-withdrawing groups attached to the phosphate can increase the electrophilicity of the phosphorus atom and enhance the rate of hydrolysis.

Advanced Applications in Chemical Synthesis and Materials Science Research

Role as Ligands in Homogeneous and Heterogeneous Catalysis

Organophosphorus compounds are fundamental in catalysis, serving as ligands that can modulate the electronic and steric properties of metal centers, thereby influencing catalytic activity and selectivity. tandfonline.com The presence of both a phosphorus atom and a nitrogen-containing aminoethyl group in structures related to Dihydroxy(oxo)phosphanium;ethanamine allows for the formation of stable complexes with a variety of transition metals.

Phosphorus-containing ligands are extensively used in transition metal-catalyzed reactions, which are powerful tools in modern synthetic organic chemistry. psu.edu The design of these ligands is crucial for the efficiency of catalytic transformations. tandfonline.com Bulky, electron-rich phosphine (B1218219) ligands, for instance, have been shown to significantly improve the efficiency and selectivity of cross-coupling reactions. mdpi.com The development of novel phosphine ligands is a key area of research for enhancing reactions such as Suzuki-Miyaura couplings and aminations. psu.edu

Research has demonstrated the synthesis of tertiary phosphines through methods like hydrophosphination of alkenes, yielding ligands with unique spatial geometries suitable for coordination with metals such as gold, silver, copper, and palladium. mdpi.com These complexes have shown reactivity in palladium-catalyzed cross-coupling reactions and gold-catalyzed hydroaminations. mdpi.com The ability to fine-tune the ligand structure is paramount to achieving high catalytic performance. tandfonline.com

Table 1: Examples of Transition Metal-Catalyzed Reactions Employing Phosphorus Ligands

| Reaction Type | Metal Catalyst | Phosphorus Ligand Class | Key Advantages | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium (Pd) | Monophosphines | High yields with unactivated aryl chlorides | psu.edu |

| Amination Reactions | Palladium (Pd) | Triazole-containing monophosphines | High catalytic reactivity and yields up to 98% | psu.edu |

| Asymmetric Hydrogenation | Rhodium (Rh) | Chiral Bisphosphines | High enantioselectivities (up to 98% ee) | psu.edu |

| Hydroamination/Hydration of Alkynes | Gold (Au) | Tertiary Phosphines | Effective catalysis for addition reactions | mdpi.com |

Organophosphorus compounds, particularly phosphines and their derivatives, can also act as nucleophilic organocatalysts. researchgate.netacs.org Phosphoramidites, for example, have been identified as efficient, environmentally friendly catalysts for Michael reactions of alkenones and alkynones with various nucleophiles. researchgate.netuky.edu These reactions can proceed rapidly at room temperature without the need for a solvent. uky.edu The "soft" nucleophilicity of phosphines is a key characteristic in these transformations. researchgate.net The development of chiral organocatalysts is also a significant area of research, with L-proline being used to catalyze cross-aldol reactions of α-keto phosphonates to produce optically active tertiary α-hydroxy phosphonates with high enantiomeric purity. nih.gov

Utilization as Building Blocks in Complex Molecule Synthesis

The dual functionality of aminoalkylphosphonic acids makes them valuable starting materials for the synthesis of more complex molecules, particularly those with biological relevance.

Phosphonopeptides, which are peptide analogues where an amide bond is replaced by a phosphonamidate or phosphinate linkage, are of significant interest as enzyme inhibitors. mdpi.comnih.gov The tetrahedral structure of the phosphorus atom in these compounds can mimic the transition state of amide bond hydrolysis, leading to potent inhibition of enzymes like proteases. nih.gov

The synthesis of these analogues often involves the coupling of N-protected aminoalkylphosphonic acids (or their activated derivatives like phosphonochloridates) with amino esters. mdpi.comencyclopedia.pub Various synthetic strategies have been developed to create these phosphonamidate bonds efficiently. mdpi.comencyclopedia.pub For example, phosphinopeptides have been synthesized via Mannich-type reactions, providing a convergent route to these complex molecules. nih.govresearchgate.net These synthetic peptides have been evaluated as inhibitors for various enzymes, including those involved in bacterial resistance. mdpi.com

Table 2: Synthetic Methods for Phosphonopeptides

| Synthetic Method | Key Reagents | Bond Formed | Application | Reference |

|---|---|---|---|---|

| Phosphonylation | N-protected aminoalkylphosphonochloridates, amino esters | Phosphonamidate | General synthesis of phosphonopeptides | mdpi.comencyclopedia.pub |

| Mannich Ligation | Aryldichlorophosphines, aldehydes, N-protected amino amides | Phosphinate | Convergent synthesis of phosphinopeptides | nih.govresearchgate.net |

| Pseudo Four-Component Condensation | Amides, aldehydes, alkyl dichlorophosphites, amino esters | Phosphonamidate | Efficient, one-pot synthesis | mdpi.comencyclopedia.pub |

Phosphorus-containing heterocycles are an important class of compounds with applications in materials chemistry and as biologically active agents. mdpi.comorientjchem.org The synthesis of N-heterocycles that incorporate a phosphorus-amine linkage can be achieved through various cyclization strategies. These methods often involve the reaction of bifunctional reagents containing both phosphorus and nitrogen moieties. clockss.org

Synthetic approaches can be broadly classified into two categories: the construction of the heterocyclic core using phosphorus-containing reagents, or the functionalization of a pre-existing heterocycle with a phosphorus group. mdpi.com For instance, novel five- and six-membered anionic phosphorus-containing heterocycles have been synthesized through the intramolecular cyclization of N-derivatized phosphinecarboxamides. nih.gov These methods provide access to a wide variety of structures, including phosphorus-substituted pyridines, pyridazines, pyrimidines, and pyrazines. mdpi.com

Precursors in Polymer Chemistry and Controlled Polymerization

The incorporation of phosphorus-containing groups into polymers can impart a range of desirable properties, including flame retardancy, improved adhesion to metal surfaces, and biocompatibility. rsc.orgacs.org Aminoalkylphosphonic acids and their derivatives can serve as functional monomers in the synthesis of such advanced materials.

Phosphorus-based (meth)acrylates are a significant class of monomers that can be polymerized to create materials with phosphonic acid or ester side chains. rsc.org These polymers have applications as adhesion promoters, anti-corrosion agents, and in the biomedical field for dental composites and tissue engineering. rsc.orgacs.org

The polymerization of these functional monomers can be achieved through various techniques, including free radical polymerization and controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.orgnih.gov These controlled polymerization techniques are particularly valuable as they allow for the synthesis of well-defined polymers with specific architectures and molecular weights. rsc.orgrsc.org For example, RAFT polymerization has been successfully used to synthesize methacrylate (B99206) polymers bearing aminobisphosphonate pendant groups, leading to pH-responsive and highly water-soluble materials after hydrolysis. mdpi.com

Application in Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a robust method for synthesizing polymers with controlled molecular weights, low dispersity, and complex architectures. proquest.comacs.org Traditionally, ATRP relies on transition metal catalysts. nih.gov However, concerns over metal contamination in the final polymer, particularly for biomedical and electronic applications, have spurred the development of organocatalyzed ATRP (O-ATRP). nih.govcolostate.edu In this context, amine-based compounds have been investigated for their role in promoting controlled polymerization. nih.gov

Research in O-ATRP has demonstrated that organic photoredox catalysts can mediate the synthesis of well-defined polymers under mild, metal-free conditions. proquest.comcolostate.edu While specific studies naming this compound are not prevalent, the principles of O-ATRP support the potential utility of such amine-containing phosphate (B84403) salts. The general mechanism for O-ATRP involves the photoexcitation of an organic catalyst which then participates in a redox cycle to activate and deactivate the polymer chain ends. nih.govnih.gov

| Parameter | Typical Range in O-ATRP | Potential Influence of Amine Co-catalyst |

| Dispersity (Đ) | 1.1 - 1.3 | Can be lowered by improving control over the activation/deactivation equilibrium. |

| Initiator Efficiency (I)* | 84% - 99% | Can be enhanced by efficient regeneration of the activator. magtech.com.cn |

| Reaction Conditions | Room temperature, visible light irradiation | Amine basicity can influence reaction kinetics. |

This table presents typical data for O-ATRP systems where amine-based components play a role.

Polyphosphoester Synthesis via Ring-Opening Polymerization

Polyphosphoesters (PPEs) are a class of biodegradable polymers with significant potential in biomedical applications due to their tunable properties and degradation profiles. acs.org The most effective method for synthesizing well-defined PPEs is the Ring-Opening Polymerization (ROP) of cyclic phosphate monomers. acs.orgrsc.org Organocatalysis has emerged as a powerful tool for this process, offering a metal-free route to these polymers. researchgate.net

In the ROP of cyclic esters and phosphates, amines can function as initiators or catalysts. vot.pl this compound, with its ethanamine component, can initiate the polymerization by nucleophilic attack on the cyclic monomer, opening the ring and starting the polymer chain growth. The phosphanium component can act as a counter-ion or participate in hydrogen bonding interactions, potentially activating the monomer towards nucleophilic attack.

Bifunctional catalysts, which possess both a nucleophilic/basic site and a hydrogen-bonding donor site, have shown high activity in the ROP of cyclic esters. researchgate.net The combination of an amine and a phosphoric acid-derived moiety in this compound mirrors this bifunctional approach. The amine can activate the initiating alcohol (or act as the initiator itself), while the acidic proton from the phosphanium ion can activate the monomer. This cooperative catalysis can lead to enhanced polymerization rates and better control over the polymer's molecular weight and dispersity.

| Monomer | Catalyst System | Resulting Polymer | Key Findings |

| Cyclic Phosphoesters | Organocatalysts (e.g., DBU/Thiourea) | Polyphosphoesters (PPEs) | Enables synthesis of well-defined PPEs with low dispersity (<1.10). researchgate.net |

| Cyclic Esters (e.g., Lactide) | Amine/Sn(Oct)₂ | Polyesters (e.g., Polylactide) | Amines act as effective co-initiators, allowing for controlled synthesis. vot.pl |

This table summarizes findings from related organocatalytic ROP systems, illustrating the role of amine components.

Research into Material Applications (e.g., CO₂ Capture Polymers)

The development of efficient and cost-effective materials for CO₂ capture is a critical area of research to mitigate climate change. Amine-based materials are among the most promising candidates due to the reversible reaction between amines and CO₂. Porous polymers functionalized with amine groups have been extensively studied for this purpose. rsc.org

While this compound itself is a small molecule, it serves as a conceptual basis for the design of CO₂-capturing polymers. Polymers containing primary or secondary amine functionalities, like the ethanamine part of the compound, can readily capture CO₂. The incorporation of phosphorus-containing moieties, derived from the phosphanium component, can enhance the material's properties, such as thermal stability and affinity for CO₂.

Research has focused on creating porous polymers with high surface areas and a high density of amine sites to maximize CO₂ adsorption capacity. rsc.org For instance, amidoxime (B1450833) porous polymers, which contain amine-like functional groups, have demonstrated significant CO₂ uptake. rsc.org The synthesis of such polymers often involves polymerization reactions where precise control over the structure and functionality is crucial, linking back to the catalytic applications of compounds like this compound.

| Material | Functional Group | CO₂ Adsorption Capacity (mmol g⁻¹) | Conditions |

| Amidoxime Porous Polymer (APP-1) | Amidoxime | 0.32 | 1 bar, 273 K rsc.org |

| Amidoxime Porous Polymer (APP-1) | Amidoxime | 24.69 | High pressure, 318 K rsc.org |

| Amidoxime Porous Polymer (APP-2) | Amidoxime | 0.07 | 1 bar, 273 K rsc.org |

| Amidoxime Porous Polymer (APP-2) | Amidoxime | 11.67 | High pressure, 318 K rsc.org |

This table shows CO₂ adsorption data for amine-functionalized porous polymers, highlighting the potential of such materials.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems Utilizing Dihydroxy(oxo)phosphanium;ethanamine Derivatives

The catalytic potential of ammonium (B1175870) dihydrogen phosphate (B84403) in reactions such as the Biginelli synthesis of dihydropyrimidinones is already established. However, future research is set to expand this catalytic scope significantly. The development of novel catalytic systems derived from this compound will likely focus on leveraging the bifunctional nature of these compounds, where the ammonium and phosphate moieties can act in concert to facilitate complex chemical transformations.

Future research in this area will likely include:

Asymmetric Catalysis: Designing chiral derivatives of ethylammonium (B1618946) dihydrogen phosphate to act as organocatalysts for stereoselective reactions. The development of enantiomerically pure catalysts is a major goal in modern organic synthesis.

Multi-component Reactions: Exploring the efficacy of these catalysts in promoting one-pot, multi-component reactions beyond the Biginelli condensation, offering a more sustainable and efficient approach to synthesizing complex molecules.

Biomimetic Catalysis: Creating catalytic systems that mimic enzymatic processes, where the amine and phosphate groups can act as proton donors and acceptors, similar to active sites in enzymes.

A key advantage of these systems is their potential for tunability. By modifying the organic cation, researchers can fine-tune the steric and electronic properties of the catalyst, leading to enhanced reactivity and selectivity.

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A deeper understanding of the catalytic mechanisms and intermolecular interactions is crucial for the rational design of new materials. The integration of advanced spectroscopic and computational techniques will be instrumental in elucidating the subtle yet critical details of how this compound and its derivatives function at the molecular level.

Key research avenues include:

In-situ Spectroscopy: Utilizing techniques such as in-situ FTIR and Raman spectroscopy to monitor catalytic reactions in real-time, providing insights into the formation of transient intermediates and the role of the catalyst in the reaction pathway.

Solid-State NMR: Employing solid-state Nuclear Magnetic Resonance (NMR) to probe the structure and dynamics of these compounds in the solid state, which is particularly relevant for their application in heterogeneous catalysis.

Molecular Dynamics (MD) Simulations: Advanced computational methods, such as MD simulations, are being refined to more accurately model the complex interactions between the amine and phosphate groups. tue.nlacs.org These simulations can predict how modifications to the chemical structure will impact the material's properties and catalytic activity. tue.nlacs.org

These integrated approaches will move the field beyond a trial-and-error methodology towards a more predictive and design-oriented approach to catalyst development.

Exploration of New Reactivity Pathways and Synthetic Transformations

The unique combination of a proton-donating ammonium cation and a hydrogen-bonding phosphate anion in this compound opens the door to exploring novel reactivity pathways. Future research will likely uncover new synthetic transformations that are facilitated by these simple yet effective ionic compounds.

Potential areas of exploration include:

Proton-Coupled Electron Transfer (PCET): Investigating the role of these compounds in mediating PCET reactions, which are fundamental to many biological and chemical processes.

Organocatalysis Beyond Acid-Base Chemistry: Exploring the potential of these compounds to catalyze reactions that go beyond simple acid-base catalysis, such as certain types of condensation or addition reactions.

Ionic Liquids in Synthesis: The use of ionic liquids as environmentally benign solvents and catalysts in organic synthesis is a rapidly growing field. researchgate.netfrontiersin.orgmdpi.com Derivatives of this compound could be designed to act as task-specific ionic liquids for a variety of chemical transformations. researchgate.netfrontiersin.orgmdpi.com

The simplicity and low cost of these compounds make them attractive candidates for developing more sustainable and economical synthetic methodologies.

Design and Synthesis of Derivatives for Targeted Research Applications

The true potential of this compound lies in the ability to create a vast library of derivatives with tailored properties for specific applications. By systematically modifying the organic and inorganic components, researchers can fine-tune the compound's characteristics to meet the demands of various fields.

Promising areas for the design and synthesis of new derivatives include:

Flame Retardants: Novel dihydroxy-containing ammonium phosphate derivatives have been synthesized and shown to be effective flame retardants for polymers like poly(lactic acid). mdpi.com Future work will focus on optimizing their efficacy and compatibility with a wider range of materials. mdpi.com